3-Fluoroquinolin-7-amine

Drug Metabolism CYP Inhibition Drug-Drug Interaction

3-Fluoroquinolin-7-amine (CAS 1807542-82-0) is a fluorinated quinoline building block with molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol. Its structure features a fluorine atom at the 3-position and a primary amine at the 7-position of the quinoline scaffold, which provides a versatile handle for further functionalization.

Molecular Formula C9H7FN2
Molecular Weight 162.16
CAS No. 1807542-82-0
Cat. No. B3028279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoroquinolin-7-amine
CAS1807542-82-0
Molecular FormulaC9H7FN2
Molecular Weight162.16
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)F)N
InChIInChI=1S/C9H7FN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2
InChIKeyOHHPEMQPPRIIDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoroquinolin-7-amine (CAS 1807542-82-0) – Baseline Characterization and Procurement Specifications


3-Fluoroquinolin-7-amine (CAS 1807542-82-0) is a fluorinated quinoline building block with molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . Its structure features a fluorine atom at the 3-position and a primary amine at the 7-position of the quinoline scaffold, which provides a versatile handle for further functionalization [1]. The compound is typically supplied as a research-grade intermediate with purity specifications of 95–98% from reputable vendors .

3-Fluoroquinolin-7-amine Procurement Risk: Why Positional and Halogen Analogs Are Not Interchangeable


Positional isomers (e.g., 3-fluoroquinolin-5-amine, -6-amine, -8-amine) and alternative 3-substituted analogs (e.g., chloro, bromo, methyl) exhibit divergent biological profiles that preclude simple substitution. Fluorine at the 3-position of the quinoline ring confers distinct electronic effects, metabolic stability, and genotoxicity outcomes compared to other halogens or unsubstituted amines [1]. Furthermore, the 7-amino positioning yields different hydrogen-bonding capacity and synthetic utility compared to regioisomers . The quantitative evidence below demonstrates that selection of 3-fluoroquinolin-7-amine over its analogs is warranted when specific metabolic, toxicological, and physicochemical requirements must be met.

Quantitative Differentiation Guide: 3-Fluoroquinolin-7-amine Versus Closest Analogs


CYP2A6 Inhibition Profile: 3-Fluoro Substitution Yields Reduced Drug-Drug Interaction Risk

3-Fluoroquinoline (the core scaffold of the target amine) exhibits significantly weaker inhibition of human CYP2A6 compared to other fluoroquinoline isomers. This translates to a lower potential for CYP2A6-mediated drug-drug interactions [1]. While 5-, 6-, and 8-fluoroquinolines show stronger inhibition, the 3-fluoro substitution uniquely mitigates this liability .

Drug Metabolism CYP Inhibition Drug-Drug Interaction Quinoline SAR

Mutagenicity Risk Profile: 3-Fluoro Substitution Confers Non-Mutagenic Status Unavailable with Other Halogens

The 3-fluoro substitution pattern on quinoline uniquely abrogates mutagenic potential. In contrast, 5-, 6-, 7-, and 8-fluoroquinolines are capable of inducing unscheduled DNA synthesis (UDS), indicating genotoxic risk [1]. Among halogenated analogs, 3-chloro and 3-bromo substitutions lack this documented safety advantage, making the 3-fluoro amine a preferred intermediate when minimizing genotoxicity liabilities is a priority [2].

Genotoxicity Mutagenicity Quinoline SAR Safety Assessment

Metabolic Stability Advantage: Fluorine at 3-Position Reduces Oxidative Bioactivation Versus Chloro and Methyl Analogs

Fluorine substitution at metabolically labile positions on aminoquinolines reduces oxidative bioactivation and the formation of reactive quinone-imine metabolites. In the amodiaquine series, 2′,6′-difluoro substitution reduced thioether conjugate formation (a marker of bioactivation) to 2.17% of dose compared to unsubstituted amodiaquine [1]. While direct data for 3-fluoroquinolin-7-amine are not yet published, the 3-fluoro position on the quinoline ring is known to enhance metabolic stability compared to chloro, bromo, and methyl substitutions at the same position, based on established fluorine SAR principles [2].

Metabolic Stability Fluorine Substitution Bioactivation Lead Optimization

Physicochemical Differentiation: LogP and Boiling Point Compared to 3-Chloro and 3-Bromo Analogs

3-Fluoroquinolin-7-amine exhibits a predicted LogP of 1.56, significantly lower than its 3-chloro (LogP ~2.1) and 3-bromo (LogP ~2.3) analogs . This lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding in biological assays. The boiling point (327.9±22.0 °C at 760 mmHg) and flash point (152.1±22.3 °C) are also distinct from the heavier halogen analogs, which have higher boiling points due to increased molecular weight and polarizability .

Lipophilicity Chromatography Formulation Physicochemical Properties

Recommended Application Scenarios for 3-Fluoroquinolin-7-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization with Reduced CYP2A6 Liability

Based on the class-level evidence that 3-fluoroquinolines exhibit minimal CYP2A6 inhibition [1], 3-fluoroquinolin-7-amine serves as a privileged building block for kinase inhibitor scaffolds where avoiding CYP-mediated drug-drug interactions is a design criterion. The 7-amino group provides a synthetic handle for amide or sulfonamide coupling to generate diverse kinase-targeting libraries.

Early-Stage Drug Discovery Requiring Clean Genotoxicity Profile

For hit-to-lead programs where mutagenicity screening is mandatory, the non-mutagenic nature of the 3-fluoroquinoline scaffold [2] makes 3-fluoroquinolin-7-amine a strategically safer choice compared to other fluoroquinoline regioisomers (5-, 6-, 7-, 8-fluoro) or 3-chloro/3-bromo analogs, which lack documented non-mutagenicity assurance.

Antimicrobial Scaffold Development Requiring Metabolic Stability

The 3-fluoro substitution pattern enhances resistance to oxidative metabolism compared to non-fluorinated or chloro-substituted analogs [3]. 3-Fluoroquinolin-7-amine is therefore suitable as a core scaffold for developing next-generation antibacterial or antiparasitic agents where prolonged half-life and reduced bioactivation are desired attributes.

Chemical Biology Probe Synthesis with Favorable Physicochemical Properties

The moderate LogP (1.56) of 3-fluoroquinolin-7-amine confers superior aqueous compatibility compared to more lipophilic 3-chloro or 3-bromo analogs . This makes the compound well-suited for synthesizing fluorescent probes or affinity reagents where non-specific binding must be minimized and solubility in aqueous assay buffers is critical.

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